molecular formula C17H13N3O5S B3020839 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 868377-78-0

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B3020839
CAS No.: 868377-78-0
M. Wt: 371.37
InChI Key: YNMPVWBHKULECN-ZCXUNETKSA-N
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Description

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a potent and selective ATP-competitive chemical probe recognized for its dual-specificity inhibition of the DYRK1A kinase and members of the CLK kinase family. Its primary research value lies in dissecting the complex signaling pathways governed by these kinases, particularly those involved in cell proliferation, pre-mRNA splicing, and neuronal development. Studies utilizing this compound have been instrumental in advancing our understanding of pathological processes in Down syndrome, where DYRK1A gene dosage is implicated, and in Alzheimer's disease, through its ability to modulate the alternative splicing of tau and other key neuronal proteins. The compound's mechanism involves direct competition with ATP at the kinase active site, thereby preventing the phosphorylation of downstream substrates critical for cell cycle control and spliceosome assembly. This makes it an invaluable tool for investigating novel therapeutic strategies in oncology and neurodegenerative disorders, as well as for basic research into the fundamental biology of kinase-driven signaling networks and RNA splicing mechanisms. The prop-2-yn-1-yl (propargyl) group incorporated into its structure also provides a potential handle for further chemical derivatization or proteomic studies, such as affinity-based protein profiling to identify novel kinase targets.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-3-10-19-15-11(24-4-2)6-5-7-13(15)26-17(19)18-16(21)12-8-9-14(25-12)20(22)23/h1,5-9H,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMPVWBHKULECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the nitrofuran moiety and the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrofuran moiety, potentially leading to the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

The compound N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by case studies and relevant data.

Structure and Properties

The compound features a unique structure that combines elements of benzothiazole and nitrofuran, which are known for their biological activity. The molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, and it possesses several functional groups that enhance its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise as a pharmacological agent , particularly in the development of new therapeutic drugs. Its structural features suggest potential activity against various diseases, including:

  • Antimicrobial Activity : Compounds containing benzothiazole and nitrofuran moieties have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively.
  • Anticancer Properties : Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The nitrofuran component may play a role in DNA damage, leading to cancer cell death.

Agricultural Applications

The compound may also serve as an effective fungicide or herbicide . Its ability to interact with specific biological pathways in plants can be harnessed to develop crop protection agents.

  • Fungicidal Activity : Preliminary studies indicate that this compound can inhibit fungal pathogens in crops, providing a potential alternative to traditional fungicides.

Material Science

Given its chemical stability and unique properties, this compound could be explored for applications in polymer science or as a component in advanced materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of nitrofuran compounds against a range of bacterial strains. The results indicated that modifications similar to those present in this compound enhanced antimicrobial efficacy significantly .

Case Study 2: Anticancer Research

In another study focused on anticancer activities, researchers synthesized derivatives of benzothiazole and tested their effects on human cancer cell lines. The findings suggested that compounds with structural similarities to our target compound induced cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation .

Case Study 3: Agricultural Applications

Research conducted on the fungicidal properties of nitrofuran derivatives demonstrated effective control over fungal pathogens affecting crops like wheat and maize. The study highlighted the potential for developing environmentally friendly agricultural chemicals based on similar structures .

Mechanism of Action

The mechanism by which N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring and nitrofuran moiety may play crucial roles in binding to these targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A : 4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()

  • Key Differences :
    • Replaces the 5-nitrofuran-2-carboxamide with a 4-(diethylsulfamoyl)benzamide group.
    • The sulfonamide moiety may improve solubility but reduce electrophilicity compared to the nitro group.
  • Implications : The diethylsulfamoyl group could alter binding interactions in biological targets, such as enzymes requiring nitro-reduction for activation .

Compound B: N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()

  • Key Differences: Substitutes the benzothiazole with a dihydrothiazole ring and replaces carboxamide with carbohydrazide.
  • Implications : The benzofuran nitro group may enhance redox activity, similar to the target compound, but the thiazole-carbohydrazide system could influence metabolic stability .

Functional Group Variations

Compound C : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()

  • Key Differences :
    • Features a coumarin-derived acetohydrazide instead of benzothiazole-carboxamide.
    • The nitro group is positioned on a benzylidene moiety rather than a furan.
  • Implications : Coumarin’s fluorescence properties might enable imaging applications, diverging from the target compound’s likely therapeutic focus .

Compound D : (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide ()

  • Key Differences :
    • Incorporates a triazole ring and a nitro-phenyl group.
    • The thioamide group introduces sulfur-based reactivity.
  • Implications : The triazole’s rigidity and sulfur’s nucleophilicity may confer distinct pharmacokinetic profiles .

Characterization

  • All compounds, including the target, rely on IR (C=O, N–H stretches), NMR (aromatic proton shifts), and mass spectrometry for structural confirmation .

Pharmacological and Physicochemical Properties

Bioactivity

  • The nitro group in the target compound may act as a prodrug, undergoing enzymatic reduction to generate cytotoxic radicals, a mechanism shared with Compounds B and D .
  • Benzothiazole derivatives (target and Compound A) are associated with kinase inhibition, whereas coumarin hybrids (Compound C) may target DNA topoisomerases .

Molecular Properties

Property Target Compound Compound A Compound B
Molecular Weight ~420 g/mol (estimated) ~480 g/mol ~390 g/mol
Nitro Group Position Furan (C5) Absent Benzofuran (C5)
Key Functional Group Carboxamide Sulfonamide Carbohydrazide
Solubility Moderate (ethoxy group) High (sulfonamide) Low (hydroxy group)

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a nitrofuran moiety and a benzothiazole framework. Its chemical formula is C15H16N4O4SC_{15}H_{16}N_4O_4S, which contributes to its diverse biological interactions.

Research indicates that compounds similar to this benzothiazole derivative exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many benzothiazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases. For instance, studies on related compounds have shown potent inhibition against MAO-B with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Compounds containing nitrofuran and benzothiazole structures have demonstrated significant antibacterial and antifungal properties. The presence of the nitro group is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial DNA synthesis .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity in preclinical models, suggesting potential applications in treating inflammatory diseases .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various thiazole derivatives on MAO-B. One compound exhibited an IC50 value of 0.212 µM, indicating strong inhibition comparable to established inhibitors like tacrine. The docking studies revealed strong interactions with the active site of MAO-B, suggesting that structural modifications could enhance potency .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of nitrofuran derivatives. The study found that compounds similar to our target showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the formation of reactive intermediates that damage bacterial DNA .

Study 3: Anti-inflammatory Activity

In vivo studies demonstrated that certain benzothiazole derivatives significantly reduced inflammation in animal models of arthritis. These compounds were shown to inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Compound Tested IC50/Effect Mechanism
MAO-B InhibitionBenzothiazole Derivative0.212 µMCompetitive inhibition
AntimicrobialNitrofuran DerivativeSignificant activityDisruption of DNA synthesis
Anti-inflammatoryBenzothiazole DerivativeSignificant reductionInhibition of pro-inflammatory cytokines

Q & A

Q. How can the molecular structure of this compound be experimentally determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data and validate bond lengths, angles, and stereochemistry. For visualization and geometric analysis, employ WinGX/ORTEP to generate displacement ellipsoid plots and intermolecular interaction maps .

Q. What synthetic strategies are recommended for preparing this compound?

Answer: Optimize synthesis via nucleophilic substitution or cyclocondensation reactions. For example, react 5-nitrofuran-2-carboxylic acid derivatives with functionalized benzothiazole precursors in ethanol or pyridine. Monitor reaction progress using TLC and purify via recrystallization (methanol/water) or flash chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign signals to confirm substituent positions (e.g., ethoxy vs. propynyl groups).
  • FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Cross-reference data with computational predictions (e.g., Gaussian for IR) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, ethoxy) influence reactivity?

Answer: The nitro group at position 5 of the furan ring is electron-withdrawing, polarizing the carboxamide bond and enhancing electrophilicity. The ethoxy group stabilizes the benzothiazole ring via resonance, while the propynyl group introduces steric constraints. Use density functional theory (DFT) to calculate charge distribution and assess regioselectivity in reactions .

Q. What methodologies can resolve contradictions between experimental and computational data?

Answer: If experimental NMR/IR diverges from DFT predictions:

  • Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts).
  • Check for tautomerism or conformational flexibility (e.g., Z/E isomerism in the benzothiazol-2-ylidene moiety).
  • Validate hydrogen bonding or π-π stacking via SC-XRD (e.g., centrosymmetric dimers observed in similar compounds) .

Q. How can polymorphic forms of this compound be assessed?

Answer: Perform SC-XRD on crystals grown from different solvents (e.g., methanol vs. acetonitrile). Compare unit cell parameters and packing motifs using WinGX. Differential Scanning Calorimetry (DSC) can identify thermal transitions unique to each polymorph .

Q. What safety protocols are essential for handling the nitro and propynyl groups?

Answer:

  • Nitro group: Avoid shock/friction; store in inert atmospheres.
  • Propynyl group: Use explosion-proof equipment due to acetylide formation risks. Consult SDS analogs (e.g., nitrothiazole derivatives) for emergency measures (e.g., skin/eye rinsing protocols) .

Q. How can pharmacological activity be evaluated in vitro?

Answer: Design enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity) with IC₅₀ determination. Use fluorescence polarization or microcalorimetry to study binding kinetics. Compare results with structurally related benzothiazole-carboxamide derivatives to establish SAR .

Q. What computational tools are recommended for refining crystallographic data?

Answer: SHELXL (for anisotropic displacement parameters) and Olex2 (for structure validation). For hydrogen bonding networks, use PLATON or Mercury. Cross-validate results with Cambridge Structural Database (CSD) entries for analogous compounds .

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